molecular formula C17H19N3O7 B447476 3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester

3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester

Cat. No. B447476
M. Wt: 377.3g/mol
InChI Key: OQWOCRDDBQMUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester is a member of benzodioxoles.

Scientific Research Applications

Antimicrobial and Anticancer Potential

  • A study by Sharma et al. (2012) explored derivatives similar to the chemical , demonstrating significant antimicrobial and anticancer potential. Specifically, one compound showed potent activity against Escherichia coli and was identified as a promising antimicrobial agent. Another compound was more effective than the standard drug 5-fluorouracil against a colon cancer cell line, highlighting its anticancer potential. These findings emphasize the importance of molecular structures like that of the compound for developing new therapeutic agents (Sharma et al., 2012).

Quantum Chemical Studies

  • Mamarakhmonov et al. (2016) conducted quantum chemical studies on compounds structurally related to the compound , focusing on their reactions with nitrating agents. This research provides insight into the electronic structures and reactivity of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Mamarakhmonov et al., 2016).

Cerebral Vasodilator Determination

  • Higuchi et al. (1975) identified a method for the quantitative determination of a cerebral vasodilator structurally similar to the compound . The sensitivity and precision of this method are crucial for understanding the pharmacokinetics and therapeutic potential of such compounds (Higuchi et al., 1975).

Synthesis of Polyamides Containing Uracil and Adenine

  • Hattori and Kinoshita (1979) synthesized polyamides containing derivatives of uracil and adenine, employing a similar molecular structure. Such polymers have potential applications in biotechnology and material science, demonstrating the versatility of compounds with similar molecular frameworks (Hattori & Kinoshita, 1979).

Molecular Structure Analysis

  • Zavodnik et al. (2005) studied the crystal structure of a compound related to the chemical . Understanding the molecular conformation and crystal structure is vital for applications in material science and drug design, as it provides insights into the physical and chemical properties of these compounds (Zavodnik et al., 2005).

properties

Molecular Formula

C17H19N3O7

Molecular Weight

377.3g/mol

IUPAC Name

propyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H19N3O7/c1-4-5-25-16(21)14-9(2)19(3)17(22)18-15(14)10-6-12-13(27-8-26-12)7-11(10)20(23)24/h6-7,15H,4-5,8H2,1-3H3,(H,18,22)

InChI Key

OQWOCRDDBQMUER-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C

Canonical SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C

solubility

49.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester
Reactant of Route 2
Reactant of Route 2
3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester
Reactant of Route 3
Reactant of Route 3
3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester
Reactant of Route 4
Reactant of Route 4
3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester
Reactant of Route 5
Reactant of Route 5
3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester
Reactant of Route 6
Reactant of Route 6
3,4-Dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylic acid propyl ester

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